molecular formula C20H23ClN2O3S B2543332 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide CAS No. 941990-52-9

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide

Cat. No.: B2543332
CAS No.: 941990-52-9
M. Wt: 406.93
InChI Key: JBDBPUKGEBGJKZ-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and tolylacetamide groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Tolylacetamide Moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide

Uniqueness

The uniqueness of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-15-5-9-17(10-6-15)22-20(24)14-18-4-2-3-13-23(18)27(25,26)19-11-7-16(21)8-12-19/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBPUKGEBGJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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